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An In-depth Technical Guide to the Theoretical and Experimental Properties of N,N-Dimethyl-4-

nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N-Dimethyl-4-nitroaniline, a derivative of aniline, is a significant organic compound

characterized by a nitro group (-NO2) positioned para to a dimethylamino group (-N(CH3)2) on

a benzene ring. This molecule serves as a crucial intermediate in the synthesis of dyes and

pigments.[1] More notably, its distinct electron-donating (dimethylamino) and electron-

withdrawing (nitro) groups create a strong intramolecular charge-transfer system, making it a

model compound for the study of non-linear optical (NLO) organic materials.[2][3] Recent

studies have also revealed its fascinating mechanical properties, including superplasticity and

superelasticity in its crystalline form.[3]

This technical guide provides a comprehensive comparison of the theoretical and

experimentally determined properties of N,N-Dimethyl-4-nitroaniline. It is designed to offer

researchers and scientists a detailed understanding of its molecular structure, physicochemical

characteristics, and spectroscopic profile, supported by detailed experimental protocols.

Molecular and Crystal Structure: A Tale of Two
Methods
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The precise three-dimensional arrangement of atoms and molecules is fundamental to

understanding a compound's properties. For N,N-Dimethyl-4-nitroaniline, both experimental X-

ray diffraction and theoretical ab initio calculations have been employed to elucidate its

structure.

Experimental Findings (X-ray Crystallography): Crystals of N,N-Dimethyl-4-nitroaniline, typically

grown from an ethanol solution, are yellow prisms.[4] X-ray diffraction studies have revealed

that they belong to the monoclinic crystal system with the space group P21.[4] A key finding

from the crystal structure analysis is that the molecule is not perfectly planar. The aromatic ring,

the nitro group, and the dimethylamino group are each individually planar, but they are rotated

with respect to each other. The nitro group is twisted approximately 2.8° out of the aromatic

plane, while the dimethylamino group is rotated by a more significant 7.3°.[4] This deviation

from planarity has important implications for its electronic and optical properties.

Theoretical Predictions (Ab Initio Calculations): High-level ab initio calculations have been

performed on derivatives of N,N-Dimethyl-4-nitroaniline to complement experimental data.[3]

These computational models corroborate the experimental finding that the dimethylamino

group has a trigonal-pyramidal configuration and is twisted relative to the plane of the benzene

ring.[3] Theoretical studies are instrumental in understanding the electron density distribution

and predicting molecular hyperpolarizabilities, which are crucial for NLO applications. The

calculations suggest a significant contribution from a quinonoid resonance form to the overall

structure of the molecule.[4]

Logical Workflow: Theoretical vs. Experimental
Characterization
The following diagram illustrates the synergistic workflow between computational modeling and

laboratory experimentation in the comprehensive analysis of a chemical compound like N,N-

Dimethyl-4-nitroaniline.
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Caption: Workflow comparing theoretical predictions and experimental results.

Data Presentation: Quantitative Properties
The following tables summarize the key theoretical and experimental data for N,N-Dimethyl-4-

nitroaniline.

Table 1: Physical and Chemical Properties
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Property Experimental Value Computed Value Reference(s)

Molecular Formula C₈H₁₀N₂O₂ C₈H₁₀N₂O₂ [5][6]

Molecular Weight 166.18 g/mol 166.18 g/mol [5][6]

Appearance
Yellow crystalline

solid/needles
- [1][2][5]

Melting Point 163 - 165 °C - [7]

Boiling Point
~279.3 - 314.38 °C

(estimate)
- [5][8]

Density 1.245 - 1.355 g/cm³
1.2275 g/cm³

(estimate)
[4][5][8]

Water Solubility Insoluble - [8][9]

Organic Solubility

Soluble in ethanol,

acetone,

dichloromethane, hot

methanol.

- [5]

XLogP3 - 2.61 [8]

PSA (Polar Surface

Area)
- 49.1 Å² [8]

Table 2: Crystallographic Data

Parameter Experimental Value Reference(s)

Crystal System Monoclinic [4]

Space Group P2₁ [4]

Unit Cell Dimensions
a = 9.73 Å, b = 10.56 Å, c =

3.964 Å
[4]

Unit Cell Angle (β) 91° 28' [4]

Molecules per Unit Cell (Z) 2 [4]
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Table 3: Spectroscopic Data

Technique
Experimental Data
Highlights

Reference(s)

¹H NMR

(89.56 MHz, CDCl₃): δ 8.09 (d,

J=9.5 Hz, 2H), 6.59 (d, J=9.5

Hz, 2H), 3.10 (s, 6H)

[10]

¹³C NMR Spectrum available [6]

IR (FTIR)
Spectrum available (KBr-Pellet

technique)
[6]

GC-MS
Mass spectrum available, m/z

166 (M+)
[6]

UV-Vis
Significant charge-transfer

band
[11]

Experimental Protocols
Detailed and reproducible methodologies are critical in scientific research. The following

section outlines protocols for the synthesis, purification, and characterization of N,N-Dimethyl-

4-nitroaniline.

Synthesis: Nitration of N,N-Dimethylaniline
This protocol is adapted from a well-established procedure in Organic Syntheses.[12]

Materials: N,N-dimethylaniline, concentrated sulfuric acid (sp. gr. 1.84), concentrated nitric

acid (sp. gr. 1.42), ammonium hydroxide (sp. gr. 0.90), ice.

Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel,

thermometer, ice bath.

Procedure:

In the 3-L flask surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.
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Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature

remains below 25 °C.

Cool the resulting solution of dimethylaniline sulfate to 5 °C.

Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to

286 g of concentrated nitric acid, with cooling.

Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over

approximately 1.5 hours. Maintain the reaction temperature between 5° and 10 °C, using

small pieces of dry ice for cooling if necessary.

After the addition is complete, pour the reaction mixture into a large beaker containing at

least 5 kg of crushed ice and water.

Neutralize the solution by slowly adding concentrated ammonium hydroxide with vigorous

stirring and cooling, keeping the temperature below 25 °C. The crude p-

nitrodimethylaniline will precipitate as a yellow solid.

Collect the crude product by vacuum filtration and wash thoroughly with water.

Purification: Recrystallization
The crude product can be purified to obtain yellow crystalline needles.[2]

Materials: Crude N,N-Dimethyl-4-nitroaniline, 95% ethanol (or methanol).

Equipment: Erlenmeyer flask, hot plate, Büchner funnel, filter paper, vacuum flask.

Procedure:

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

Allow the solution to cool slowly to room temperature.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold 95% ethanol.

Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected melting

point of the purified product is 163.5-164 °C.[2]

Characterization Methods
Melting Point Determination: A small sample of the purified, dry solid is packed into a

capillary tube and its melting range is determined using a standard melting point apparatus.

A sharp melting range indicates high purity.

FTIR Spectroscopy: A small amount of the sample is ground with dry potassium bromide

(KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR

spectrometer to identify characteristic functional group vibrations.[6]

¹H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃)

and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling

patterns are analyzed to confirm the molecular structure.[10]

Single-Crystal X-ray Diffraction: High-quality single crystals are grown from a suitable solvent

(e.g., ethanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data

are collected to determine the precise crystal and molecular structure, including bond

lengths, bond angles, and unit cell parameters.[4]

Visualization of Key Structural Features
The non-planar structure of N,N-Dimethyl-4-nitroaniline is a critical feature influencing its

properties. The diagram below conceptualizes the twist of the functional groups relative to the

aromatic ring.
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N,N-Dimethyl-4-nitroaniline Structure

Aromatic Plane

Nitro Group
(-NO2)

Twist ≈ 2.8°

Dimethylamino Group
(-N(CH3)2)

Twist ≈ 7.3°
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Caption: Rotational displacement of functional groups from the aromatic plane.

Conclusion
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N,N-Dimethyl-4-nitroaniline stands as an exemplary case where theoretical and experimental

approaches converge to provide a deep molecular understanding. Experimental techniques like

X-ray crystallography provide definitive data on the solid-state structure, revealing a non-planar

geometry that is crucial for its bulk properties.[4] Computational chemistry not only corroborates

these findings but also offers invaluable insights into the electronic structure and predictive

power for properties like NLO hyperpolarizability, which can be challenging to measure directly.

[3] The close agreement between the calculated and observed data validates the

computational models, allowing for their predictive use in designing novel materials with

tailored properties. The synthesis and characterization protocols provided herein offer a

practical framework for researchers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [theoretical vs experimental properties of N,2-Dimethyl-
4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079936#theoretical-vs-experimental-properties-of-n-
2-dimethyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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